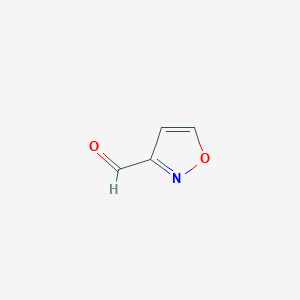
1,6-Naphthyridine-4-carboxylic acid
Vue d'ensemble
Description
1,6-Naphthyridine-4-carboxylic acid is a class of heterocyclic compounds containing a fused system of two pyridine rings . Naphthyridines are isolated mainly from marine organisms and terrestrial plants, and they represent prominent examples of naturally derived agents . They possess six isomers depending on the nitrogen atom’s location .
Synthesis Analysis
The synthesis of 1,6-Naphthyridine-4-carboxylic acid derivatives has been reported in the literature. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines gave rise to a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b]naphthyridine-4-carboxylic acids .
Molecular Structure Analysis
Naphthyridines are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .
Chemical Reactions Analysis
The reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines gave rise to a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b]naphthyridine-4-carboxylic acids .
Applications De Recherche Scientifique
Anticancer Properties
1,6-Naphthyridine-4-carboxylic acid derivatives have been studied for their potential anticancer activities. These compounds can interact with various biological targets and disrupt cancer cell proliferation and survival .
Antiviral Activity
The structure of 1,6-Naphthyridine allows for the development of compounds with anti-HIV properties, providing a basis for new therapeutic approaches against viral infections .
Antimicrobial Applications
Researchers have explored the use of 1,6-Naphthyridine derivatives as antimicrobial agents due to their ability to inhibit the growth of various microorganisms .
Analgesic and Anti-inflammatory Uses
These compounds also exhibit analgesic and anti-inflammatory activities, making them candidates for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Effects
The antioxidant properties of 1,6-Naphthyridine derivatives contribute to their potential in combating oxidative stress-related diseases .
Electronic Applications
Some derivatives of 1,6-Naphthyridine have shown promise in electronic applications due to their conductive properties .
Catalytic Properties
The structural features of 1,6-Naphthyridine enable its use as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity .
Biofuels and Bioproducts Development
In the context of biofuels, 1,6-Naphthyridine derivatives can play a role in the pretreatment and saccharification of biomass, facilitating the conversion of sugars into biofuels and bioproducts within a biorefinery framework .
Orientations Futures
Naphthyridines, including 1,6-Naphthyridine-4-carboxylic acid, have a wide range of activity which makes them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .
Propriétés
IUPAC Name |
1,6-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXIFCAJCCLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for generating 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids?
A1: These compounds are synthesized by reacting 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a variety of primary amines. This reaction yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. [] You can further modify these acids by converting them into their corresponding 4-N-[2-(dimethylamino)ethyl]carboxamides. []
Q2: What is the cytotoxic activity of 1,6-naphthyridine-4-carboxylic acid derivatives?
A2: The 4-N-[2-(dimethylamino)ethyl]carboxamide derivatives of 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids demonstrated potent cytotoxic activity against several cancer cell lines. These include murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Notably, some derivatives exhibited IC50 values below 10 nM. [] In vivo studies using a murine colon 38 tumor model showed that a single dose (3.9 mg/kg) of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives led to complete tumor regression. [] This highlights their potential as anticancer agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)



![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)





![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)